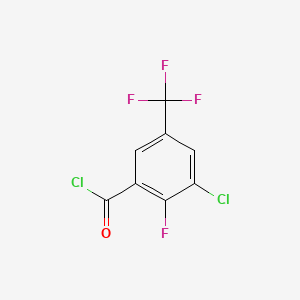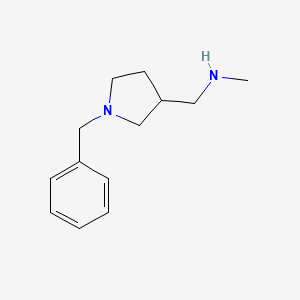![molecular formula C13H18BNO3 B1586982 N-[2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]ホルムアミド CAS No. 480425-36-3](/img/structure/B1586982.png)
N-[2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]ホルムアミド
説明
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a boronic acid derivative with a phenyl group attached to a boronic ester moiety. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with formic acid under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with aryl halides in the presence of a palladium catalyst.
Types of Reactions:
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form phenylboronic acids and reduction to form boronic esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Formic Acid: Used in the initial derivatization step.
Solvents: Organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often employed.
Major Products Formed:
Biaryl Compounds: Resulting from cross-coupling reactions.
Phenylboronic Acids: Formed through oxidation reactions.
Boronic Esters: Resulting from reduction reactions.
科学的研究の応用
Chemistry: The compound is extensively used in the synthesis of biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials. Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of enzymes such as 5-lipoxygenase, which is regulated by the boronic acid moiety.
類似化合物との比較
Boronic Acids: Similar in structure but lack the phenyl group.
Boronic Esters: Similar functional groups but different substituents.
Phenylboronic Acids: Similar core structure but different substituents.
Uniqueness: N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is unique due to its specific substituents and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTTWKFHLLCWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378831 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-36-3 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,12-Dihydroindolo[3,2-a]carbazole](/img/structure/B1586909.png)


![1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1586913.png)



